molecular formula C4H4BrNS B3156118 5-Bromothiophen-3-amine CAS No. 81974-99-4

5-Bromothiophen-3-amine

Cat. No.: B3156118
CAS No.: 81974-99-4
M. Wt: 178.05 g/mol
InChI Key: PFLQHZKOOOGAPM-UHFFFAOYSA-N
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Description

5-Bromothiophen-3-amine is an organic compound with the molecular formula C4H4BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The bromine atom is positioned at the 5th carbon, and the amine group is attached to the 3rd carbon of the thiophene ring.

Safety and Hazards

5-Bromothiophen-3-amine may cause an allergic skin reaction and serious eye irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If swallowed or inhaled, medical advice should be sought immediately .

Future Directions

While specific future directions for 5-Bromothiophen-3-amine are not mentioned in the search results, thiophene-based analogs have been of interest to a growing number of scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .

Comparison with Similar Compounds

Uniqueness: 5-Bromothiophen-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-bromothiophen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-4-1-3(6)2-7-4/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLQHZKOOOGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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